molecular formula C27H19ClN4O B4673356 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide

6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide

Cat. No. B4673356
M. Wt: 450.9 g/mol
InChI Key: OCPWXIGAPZXLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide varies depending on the target protein or enzyme. In the case of CK2 inhibition, this compound binds to the ATP-binding site of the enzyme and prevents its activity. In the case of sigma-1 receptor modulation, this compound binds to the receptor and enhances its activity. In the case of topoisomerase II inhibition, this compound binds to the enzyme and prevents it from performing its essential function of DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide depend on the target protein or enzyme. In the case of CK2 inhibition, this compound has been shown to induce apoptosis (cell death) in cancer cells and reduce tumor growth in animal models. In the case of sigma-1 receptor modulation, this compound has been shown to enhance neuronal survival and function in animal models of neurodegenerative diseases. In the case of topoisomerase II inhibition, this compound has been shown to inhibit the growth of pathogenic microorganisms such as bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide in lab experiments include its high potency and selectivity for specific target proteins or enzymes, as well as its potential for use in various fields of research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For the research on 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide include further studies on its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of analogs of this compound with improved potency, selectivity, and safety profiles. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance their efficacy.

Scientific Research Applications

6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as a potential inhibitor of the protein kinase CK2, which is known to play a role in cancer cell survival and proliferation. In neurodegenerative diseases, this compound has been studied as a potential modulator of the sigma-1 receptor, which is involved in the regulation of neuronal function and survival. In infectious diseases, this compound has been studied as a potential inhibitor of the enzyme topoisomerase II, which is essential for the replication of many pathogenic microorganisms.

properties

IUPAC Name

6-chloro-2-pyridin-4-yl-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN4O/c28-21-3-6-25-23(16-21)24(17-26(32-25)20-9-13-30-14-10-20)27(33)31-22-4-1-18(2-5-22)15-19-7-11-29-12-8-19/h1-14,16-17H,15H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPWXIGAPZXLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(pyridin-4-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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